

Application Note: Mass Spectrometry Analysis of 1-(2-Bromoethoxy)-4-methoxybenzene

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Compound of Interest

Compound Name: 1-(2-Bromoethoxy)-4-methoxybenzene

CAS No.: 22921-76-2

Cat. No.: B1269047

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Abstract

This technical guide provides a detailed protocol and theoretical analysis for the characterization of **1-(2-Bromoethoxy)-4-methoxybenzene** (CAS No. 22921-76-2) using mass spectrometry, primarily focusing on Electron Ionization (EI) techniques coupled with Gas Chromatography (GC-MS). Due to its bifunctional nature, containing both an aromatic ether and a bromoalkane moiety, its fragmentation pattern is predictable yet complex. This note elucidates the expected fragmentation pathways, providing researchers with a robust framework for structural verification and purity assessment of this important synthetic intermediate.

Introduction

1-(2-Bromoethoxy)-4-methoxybenzene is a key building block in organic synthesis, often utilized in the development of pharmaceutical agents and other complex organic molecules. Its structure incorporates a 4-methoxyphenyl group linked via an ether oxygen to a bromoethyl chain. Accurate structural confirmation is paramount for ensuring the integrity of subsequent

synthetic steps and the identity of final products. Mass spectrometry offers unparalleled sensitivity and structural insight for this purpose.

Electron Ionization (EI) mass spectrometry is a powerful analytical technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular radical cation ($M^{\bullet+}$) and its subsequent fragmentation into a unique pattern of smaller ions. This "fingerprint" spectrum allows for unambiguous identification. This document outlines the expected EI-MS behavior of **1-(2-Bromoethoxy)-4-methoxybenzene**, derived from foundational principles of mass spectrometry.^[1]

Experimental Protocol

This section describes a self-validating, field-proven protocol for the GC-MS analysis of **1-(2-Bromoethoxy)-4-methoxybenzene**. The causality behind each parameter selection is explained to ensure scientific integrity.

Sample Preparation

- **Stock Solution:** Accurately weigh approximately 10 mg of **1-(2-Bromoethoxy)-4-methoxybenzene** and dissolve it in 10 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
- **Working Solution:** Perform a serial dilution of the stock solution with the same solvent to a final concentration of approximately 10 µg/mL. Rationale: This concentration is optimal for most modern GC-MS systems, preventing detector saturation while ensuring excellent signal-to-noise ratio.

Instrumentation & Parameters

A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an EI source is the instrument of choice.

- **Gas Chromatograph (GC) Conditions:**
 - **Injection Port:** Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) to handle the concentration.

- Injector Temperature: 250 °C. Rationale: This temperature ensures rapid volatilization of the analyte without causing thermal degradation.
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended. Rationale: The phenyl-methylpolysiloxane stationary phase provides excellent resolution for aromatic compounds.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 15 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV. Rationale: This is the standard energy used for EI, which induces reproducible fragmentation patterns and allows for comparison with established spectral libraries.[2]
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: Scan from m/z 40 to 300. Rationale: This range effectively covers the molecular weight of the analyte and its most significant fragments.
 - Solvent Delay: 3 minutes. Rationale: Prevents the high concentration of solvent from entering and saturating the MS detector.

Predicted Results & Fragmentation Analysis

The mass spectrum of **1-(2-Bromoethoxy)-4-methoxybenzene** is expected to exhibit several characteristic features based on its structure.

Molecular Ion (M^{•+})

The molecular formula is C₉H₁₁BrO₂ with a monoisotopic mass of approximately 230.0 Da (for ⁷⁹Br) and 232.0 Da (for ⁸¹Br). A key identifying feature will be the molecular ion peak cluster at m/z 230 and 232. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), these two peaks should be of nearly equal intensity (a ~1:1 ratio), which is a definitive indicator of a monobrominated compound.[3] Aromatic ethers are known to produce prominent molecular ions due to the stability conferred by the benzene ring.[4]

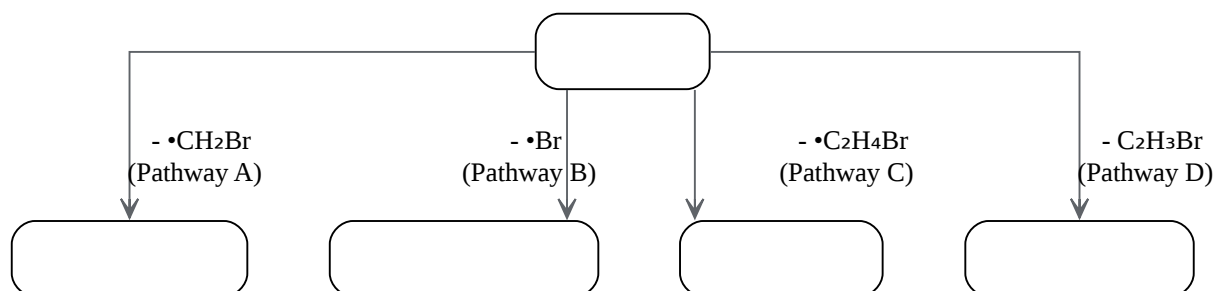
Primary Fragmentation Pathways

The initial radical cation formed upon ionization has several potential sites for fragmentation. The most probable pathways are driven by the formation of stable carbocations and neutral radicals.

- **Pathway A: α-Cleavage to the Ether Oxygen** This is a classic fragmentation pathway for ethers.[5][6][7] Cleavage of the C-C bond within the bromoethoxy group leads to the loss of a bromomethyl radical (•CH₂Br) and the formation of a resonance-stabilized oxonium ion at m/z 137. This is predicted to be a highly abundant peak. $[M]^{•+} \rightarrow [C_8H_9O_2]^+ + \bullet CH_2Br$
- **Pathway B: Heterolytic Cleavage of the C-Br Bond** The carbon-bromine bond is relatively weak and prone to cleavage, resulting in the loss of a bromine radical.[2][8] This pathway generates a cation at m/z 151. $[M]^{•+} \rightarrow [C_9H_{11}O_2]^+ + \bullet Br$
- **Pathway C: Cleavage Beta to the Aromatic Ring** Aromatic ethers commonly fragment at the bond beta to the aromatic system.[9][4] In this molecule, this corresponds to the cleavage of the O-CH₂ bond, leading to the formation of the 4-methoxyphenoxy cation at m/z 123 and a bromoethyl radical. $[M]^{•+} \rightarrow [C_7H_7O]^+ + \bullet CH_2CH_2Br$
- **Pathway D: Benzylic-like Cleavage with Hydrogen Rearrangement** For aromatic ethers with longer alkyl chains, a rearrangement can occur where a hydrogen atom is transferred to the aromatic ring, leading to the formation of a phenol-like radical cation.[9][4] This would result in a peak at m/z 124 (4-methoxyphenol radical cation) via the loss of bromoethene. $[M]^{•+} \rightarrow [C_7H_8O_2]^{•+} + C_2H_3Br$

Visualization of Fragmentation

The logical flow of the primary fragmentation pathways can be visualized as follows:



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Caption: Proposed EI fragmentation pathways for **1-(2-Bromoethoxy)-4-methoxybenzene**.

Summary of Expected Ions

The table below summarizes the key ions predicted to appear in the mass spectrum.

m/z (Da)	Ion Formula	Proposed Structure / Origin	Notes
230 / 232	[C ₉ H ₁₁ BrO ₂] ^{•+}	Molecular Ion	Isotopic doublet with ~1:1 intensity confirms one Br atom.[3]
151	[C ₉ H ₁₁ O ₂] ⁺	Loss of •Br radical	Result of C-Br bond cleavage.[2]
137	[C ₈ H ₉ O ₂] ⁺	Loss of •CH ₂ Br radical	From α-cleavage to ether oxygen; likely base peak.[5][7]
123	[C ₇ H ₇ O] ⁺	4-methoxyphenoxy cation	From cleavage beta to the aromatic ring.[9]
124	[C ₇ H ₈ O ₂] ^{•+}	4-methoxyphenol radical cation	From cleavage with H-rearrangement.[4]
107/109	[C ₂ H ₄ Br] ⁺	Bromoethyl cation	From cleavage of the ArO-CH ₂ bond.
95	[C ₆ H ₇ O] ⁺	Loss of CH ₂ O from m/z 123	Secondary fragmentation.
77	[C ₆ H ₅] ⁺	Phenyl cation	Common fragment from aromatic compounds.[9]

Conclusion

The mass spectrometric analysis of **1-(2-Bromoethoxy)-4-methoxybenzene** by GC-MS with electron ionization provides a wealth of structural information. The definitive molecular ion cluster at m/z 230/232 immediately confirms the elemental composition and the presence of a single bromine atom. The fragmentation pattern, dominated by a probable base peak at m/z 137 resulting from α-cleavage, alongside significant fragments at m/z 151 and m/z 123, provides a robust and verifiable fingerprint for this compound. This application note serves as a comprehensive guide for researchers, enabling confident identification and characterization in a drug development or synthetic chemistry setting.

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